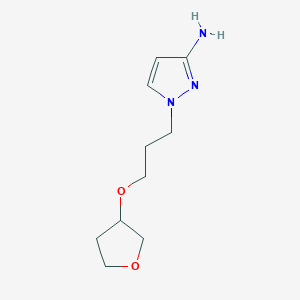

1-(3-((Tetrahydrofuran-3-yl)oxy)propyl)-1h-pyrazol-3-amine

Description

1-(3-((Tetrahydrofuran-3-yl)oxy)propyl)-1H-pyrazol-3-amine (CAS: 2386337-55-7) is a pyrazole derivative featuring a tetrahydrofuran (THF) ether substituent. The compound consists of a pyrazole ring substituted at the 1-position with a 3-((tetrahydrofuran-3-yl)oxy)propyl chain and at the 3-position with an amine group. It is commercially available with a purity of 97% and is likely utilized as a chemical intermediate in pharmaceuticals or agrochemicals due to its structural motifs .

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

1-[3-(oxolan-3-yloxy)propyl]pyrazol-3-amine |

InChI |

InChI=1S/C10H17N3O2/c11-10-2-5-13(12-10)4-1-6-15-9-3-7-14-8-9/h2,5,9H,1,3-4,6-8H2,(H2,11,12) |

InChI Key |

OBAVBYXNZZHDAG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1OCCCN2C=CC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((Tetrahydrofuran-3-yl)oxy)propyl)-1h-pyrazol-3-amine typically involves the following steps:

Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-diols using cerium ammonium nitrate at room temperature.

Attachment of the Propyl Linker: The propyl linker can be introduced via a nucleophilic substitution reaction where a suitable leaving group (e.g., a halide) on the propyl chain reacts with the tetrahydrofuran ring.

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

Coupling of the Tetrahydrofuran and Pyrazole Moieties: The final step involves coupling the tetrahydrofuran-propyl intermediate with the pyrazole moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(3-((Tetrahydrofuran-3-yl)oxy)propyl)-1h-pyrazol-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propyl linker.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives of the tetrahydrofuran and pyrazole rings.

Reduction: Reduced forms of the compound with hydrogenated rings.

Substitution: Substituted derivatives with various functional groups attached to the propyl linker.

Scientific Research Applications

1-(3-((Tetrahydrofuran-3-yl)oxy)propyl)-1h-pyrazol-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-((Tetrahydrofuran-3-yl)oxy)propyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations:

- Ether vs. Amine Substituents: The THF ether in the target compound improves lipophilicity compared to the dimethylamino group in , which may enhance membrane permeability in drug candidates.

- Ring Size Effects : The 5-membered THF ether (target) vs. 6-membered pyran ether (clethodim, ) affects conformational flexibility. Smaller rings may enforce specific binding geometries in bioactive molecules.

- Aromatic vs.

Physicochemical Properties

Key Observations:

Biological Activity

1-(3-((Tetrahydrofuran-3-yl)oxy)propyl)-1H-pyrazol-3-amine is a compound with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant research findings.

- Chemical Formula : C10H17N3O2

- Molecular Weight : 211.26 g/mol

- CAS Number : 1341793-62-1

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : Similar pyrazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a potential role in treating infections .

- Anticancer Properties : Some related compounds have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms such as tubulin polymerization disruption .

Antimicrobial Activity

Research indicates that pyrazole derivatives can effectively inhibit the growth of pathogenic bacteria. For instance, studies have shown that certain aminopyrazole compounds exhibit sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other strains . The specific activity of this compound against these pathogens remains to be fully elucidated but aligns with the broader trends observed in similar compounds.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. A study highlighted that certain derivatives exhibited IC50 values in the low micromolar range against various tumor cell lines. For example, one compound showed significant inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase . Further research is necessary to establish the specific mechanisms through which this compound operates in cancer models.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.